molecular formula C15H20ClNO3 B2542753 tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate CAS No. 1583245-31-1

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate

Cat. No.: B2542753
CAS No.: 1583245-31-1
M. Wt: 297.78
InChI Key: MEVWIVBKIHNFRW-GFCCVEGCSA-N
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Description

tert-Butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate is a chiral chemical compound that serves as a versatile and valuable synthetic intermediate and small-molecule scaffold in advanced pharmaceutical research and development . Its molecular structure incorporates a reactive chloroacetamido group, which is a key functional handle for further chemical modifications, making it a crucial building block for the synthesis of more complex, target-oriented molecules . Researchers utilize this compound in the exploration and creation of novel therapeutic agents, particularly in the field of ligand-directed covalent modification of proteins . In this context, the compound can function as a precursor for warhead-bearing ligands designed to covalently bind to specific lysine residues within a target protein's binding site, a strategy aimed at developing potent and selective enzyme inhibitors . The (R)-enantiomer offers a specific stereochemical configuration that is essential for achieving selective interactions with biological targets, underlining its importance in the design of chiral peptides and other bioactive compounds . As a specialized scaffold, it provides a critical foundation for medicinal chemists working in areas such as cancer research, where the development of targeted protein degraders and other innovative modalities is a key focus . This compound is intended for use in laboratory research settings only.

Properties

IUPAC Name

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVWIVBKIHNFRW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:

    Formation of the Chloroacetamido Intermediate: The starting material, 2-chloroacetic acid, is reacted with an amine to form the chloroacetamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Esterification: The chloroacetamido intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.

    Introduction of the Phenyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamido Group

The chlorine atom in the chloroacetamido group (–NH–CO–CH2Cl) is susceptible to nucleophilic substitution (SN2), enabling diverse derivatization:

Reaction Reagents/Conditions Product Yield/Notes
Amine substitutionExcess primary amine (e.g., morpholine) in DMF, 0–5°C, pH 7–8 adjusted with DIPEAtert-butyl (2R)-2-(2-morpholinoacetamido)-3-phenylpropanoate 85% yield; stereochemistry retained
Thiol substitutionSodium thiocyanate in DMF, 25–30°Ctert-butyl (2R)-2-(2-thiocyanatoacetamido)-3-phenylpropanoateRequires inert atmosphere
Azide substitutionSodium azide in acetone/water, refluxtert-butyl (2R)-2-(2-azidoacetamido)-3-phenylpropanoatePotential for Staudinger reactions

Mechanistic Insight : The reaction proceeds via a planar transition state, retaining the (R)-configuration at C2 due to the bulky tert-butyl group minimizing steric hindrance during substitution .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Condition Reagents Product Outcome
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM, 25–30°C (2R)-2-(2-chloroacetamido)-3-phenylpropanoic acidRapid deprotection (<2 hrs)
Basic hydrolysisNaOH in THF/water, refluxSodium salt of the carboxylic acidSlower (6–8 hrs); racemization risk

Stereochemical Stability : Acidic conditions preserve chirality, while prolonged basic hydrolysis may lead to partial racemization due to keto-enol tautomerism at the α-carbon.

Reduction of the Amide Group

Selective reduction of the amide to an amine is achievable under controlled conditions:

Reducing Agent Conditions Product Challenges
LiAlH4Anhydrous THF, −78°C → 0°Ctert-butyl (2R)-2-(2-chloroethylamino)-3-phenylpropanoateOver-reduction of ester possible
BH3·THFTHF, 0°C, 2 hrsPartial reduction to secondary amineLower selectivity

Side Reactions : Competitive reduction of the ester to a primary alcohol is mitigated by using stoichiometric LiAlH4 at low temperatures.

Coupling Reactions via Activated Intermediates

The carboxylic acid (post-hydrolysis) participates in peptide coupling:

Coupling Reagent Conditions Application Efficiency
HATU/DIPEADMF, 0°C → RT Conjugation with Boc-protected amino acids90–95% yield
EDCl/HOBtCH2Cl2, −5°C Solid-phase peptide synthesisRequires pH control

Example : Coupling with Boc-L-homophenylalanine using HATU yields a dipeptide precursor for antineoplastic agents .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 150°C via cleavage of the tert-butyl group, releasing isobutylene.

  • Photodegradation : UV exposure induces radical formation at the chloroacetamido group, leading to dimerization .

Table 1: Comparative Reactivity of Functional Groups

Group Reactivity Primary Reactions
ChloroacetamidoHigh (SN2)Substitution with N-, S-, O-nucleophiles
tert-Butyl esterModerateAcidic/basic hydrolysis
Phenyl ringLow (electron-withdrawing)Limited to electrophilic substitution

Table 2: Optimal Conditions for Common Reactions

Reaction Temperature Solvent Catalyst
Amine substitution0–5°CDMFDIPEA
Acidic hydrolysis25–30°CDCMTFA
LiAlH4 reduction−78°C → 0°CTHFNone

Scientific Research Applications

Organic Synthesis

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the development of complex molecules. Researchers utilize this compound to create derivatives that may exhibit enhanced biological activities or novel properties.

Biological Research

In biological contexts, this compound is explored for its potential as a precursor in synthesizing bioactive molecules. It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding dynamics. For instance, studies have indicated that compounds derived from this compound may interact with specific enzymes, influencing metabolic pathways relevant to disease processes .

Pharmaceutical Development

The pharmaceutical industry is particularly interested in this compound due to its potential role as an intermediate in drug synthesis. Its structural features enable the development of new therapeutic agents targeting various diseases. Ongoing research focuses on modifying its structure to improve efficacy and reduce side effects associated with existing medications.

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    Research has demonstrated that derivatives of this compound can modulate enzyme activity, providing insights into metabolic regulation mechanisms involved in cancer progression.
  • Drug Development Initiatives:
    Several pharmaceutical companies are investigating the use of this compound in synthesizing novel drug candidates aimed at treating chronic diseases. Its ability to form stable complexes with target proteins makes it a valuable asset in drug design .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

tert-Butyl (2R)-2-(2-Chloroacetamido)-3-methylbutanoate

  • Molecular Formula: C₁₁H₂₀ClNO₃
  • Molecular Weight : 249.73 g/mol
  • Key Differences: Replaces the phenyl group with a methyl substituent, reducing aromatic interactions and molecular weight.
  • Applications : Used in peptide synthesis due to its compact structure and ease of deprotection .

Methyl 2-(2-Chloroacetamido)-3-phenylpropanoate

  • Molecular Formula: C₁₂H₁₄ClNO₃ (estimated)
  • Molecular Weight : ~255.70 g/mol
  • Key Differences :
    • Methyl ester instead of tert-butyl, reducing steric bulk and increasing electrophilicity at the carbonyl carbon.
    • Higher susceptibility to hydrolysis due to the less stable ester group.
  • Applications : Discontinued commercial availability () suggests stability challenges, limiting its utility compared to tert-butyl derivatives .

tert-Butyl (4-(2-Chloroacetamido)phenyl)carbamate

  • Molecular Formula : C₁₃H₁₇ClN₂O₃ (estimated)
  • Molecular Weight : ~296.74 g/mol
  • Key Differences: Chloroacetamido group is attached to a phenyl ring via a carbamate linker, altering electronic and steric profiles.
  • Applications : Likely used in protecting-group strategies for amine functionalities .

2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic Acid

  • Molecular Formula: C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • Key Differences :
    • Replaces the chloroacetamido group with acetamido and substitutes the ester with a carboxylic acid.
    • Increased acidity (pKa ~4-5) and water solubility due to the carboxylic acid moiety.
  • Applications : Useful in designing zwitterionic compounds or prodrugs requiring pH-dependent release .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
Target Compound C₁₅H₂₀ClNO₃ 297.78 Phenyl, tert-butyl, chloroacetamido High lipophilicity, stereospecificity
tert-Butyl (2R)-3-methylbutanoate analog C₁₁H₂₀ClNO₃ 249.73 Methyl, tert-butyl Reduced steric hindrance
Methyl 3-phenylpropanoate analog C₁₂H₁₄ClNO₃ ~255.70 Methyl ester, phenyl Higher electrophilicity, lower stability
Carbamate derivative C₁₃H₁₇ClN₂O₃ ~296.74 Phenyl carbamate Enhanced hydrogen bonding
Propanoic acid derivative C₁₅H₂₁NO₃ 263.33 Carboxylic acid, tert-butyl pH-sensitive solubility

Biological Activity

Tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate is a compound with significant potential in biological research and pharmaceutical applications. Its unique structural features allow it to function as a precursor in the synthesis of bioactive molecules and as a probe for studying enzyme-substrate interactions. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 1583245-31-1

The compound's structure includes a tert-butyl group and a chloroacetamido moiety, contributing to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroacetamido group enhances its binding affinity compared to other halogenated derivatives, allowing it to modulate enzymatic activity effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as amyloid beta aggregation in neurodegenerative diseases.
  • Protein-Ligand Interactions : It can serve as a ligand for specific receptors, influencing cellular signaling pathways.

1. Synthesis of Bioactive Molecules

This compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules with therapeutic potential. Its structural features make it an attractive intermediate in drug development.

2. Neuroprotective Studies

Recent studies have investigated the role of related compounds in neuroprotection against amyloid beta-induced toxicity, suggesting that similar structures might exhibit protective effects against neurodegenerative conditions like Alzheimer’s disease. For instance, compounds designed around the chloroacetamido framework have shown moderate protective effects in astrocytes against amyloid beta toxicity by reducing inflammatory cytokines such as TNF-α .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionPotential to inhibit β-secretase and acetylcholinesterase, critical in Alzheimer's disease pathways.
Cytokine ModulationReduces TNF-α production in astrocytes exposed to amyloid beta, indicating anti-inflammatory effects.
Synthesis PrecursorServes as an important intermediate in the synthesis of various therapeutic agents.
Protein BindingMay interact with specific receptors, influencing cellular signaling and metabolic processes.

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that compounds structurally related to this compound can protect astrocytes from amyloid beta-induced cell death. These studies indicated that treatment with these compounds resulted in reduced levels of inflammatory cytokines, suggesting a mechanism involving modulation of inflammatory responses .

Case Study 2: Synthesis and Application

Research has highlighted the utility of this compound as a precursor for synthesizing peptidomimetics with potential anti-cancer properties. The unique structural characteristics allow for modifications that enhance biological activity while maintaining stability .

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